N-(2-{[5-(1-adamantyl)-2-methyl-3-furoyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, furan, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane carboxylic acid and suitable reagents to form an adamantane derivative.
Furan Ring Formation: The furan ring is synthesized via cyclization reactions involving appropriate precursors and catalysts.
Oxadiazole Ring Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Coupling Reactions: The final compound is obtained by coupling the adamantane-furan intermediate with the oxadiazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials such as nanowires and polymers.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide: Similar in structure but differs in the indole moiety.
Adamantane Derivatives: Various adamantane derivatives with different functional groups.
Uniqueness
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of adamantane, furan, and oxadiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H27N5O4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-[[5-(1-adamantyl)-2-methylfuran-3-carbonyl]amino]ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C21H27N5O4/c1-11-15(19(27)23-2-3-24-20(28)17-18(22)26-30-25-17)7-16(29-11)21-8-12-4-13(9-21)6-14(5-12)10-21/h7,12-14H,2-6,8-10H2,1H3,(H2,22,26)(H,23,27)(H,24,28) |
InChI Key |
LRLNTELNBIYQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NCCNC(=O)C5=NON=C5N |
Origin of Product |
United States |
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